N-(4-ethylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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Overview
Description
N-(4-ethylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is an organic compound characterized by a complex structure that includes a benzodioxine ring and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps:
Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized through a condensation reaction between catechol and an appropriate aldehyde under acidic conditions.
Cyclohexyl Group Introduction: The 4-ethylcyclohexyl group is introduced via a Friedel-Crafts alkylation reaction, where cyclohexyl ethyl ketone reacts with benzodioxine in the presence of a Lewis acid catalyst like aluminum chloride.
Amidation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the carboxylic acid derivative of the benzodioxine with an amine under dehydrating conditions, often using reagents like thionyl chloride or carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(4-ethylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the benzodioxine ring, potentially converting it into a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide group, where nucleophiles can replace the amine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated benzodioxine derivatives.
Substitution: Various substituted amides or esters.
Scientific Research Applications
Chemistry
In chemistry, N-(4-ethylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound may serve as a lead compound in drug discovery. Its structural features suggest potential interactions with biological targets, making it a candidate for further pharmacological studies.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential. The presence of the benzodioxine ring is particularly interesting for designing molecules with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-ethylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. The benzodioxine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The cyclohexyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- N-(4-ethylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylate
Uniqueness
N-(4-ethylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is unique due to the specific positioning of the ethyl group on the cyclohexyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a distinct candidate for various applications.
Properties
IUPAC Name |
N-(4-ethylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-2-12-3-6-14(7-4-12)18-17(19)13-5-8-15-16(11-13)21-10-9-20-15/h5,8,11-12,14H,2-4,6-7,9-10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRUDKFQOWWPPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)NC(=O)C2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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